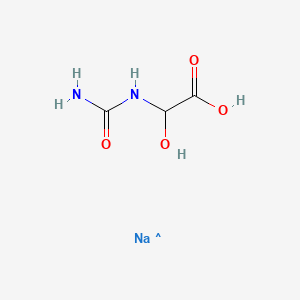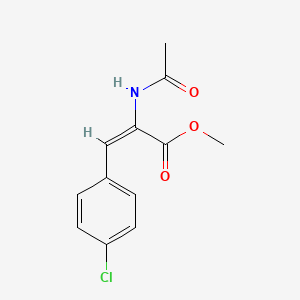
Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodouridine 5’-monophosphate sodium salt is a nucleotide analog that has garnered significant interest in scientific research This compound is a derivative of uridine monophosphate, where an iodine atom replaces a hydrogen atom at the 5-position of the uracil ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 5’-monophosphate sodium salt typically involves the iodination of uridine monophosphate. The process begins with the protection of the hydroxyl groups of uridine, followed by iodination using iodine or an iodine-containing reagent. The protected iodinated uridine is then deprotected to yield 5-Iodouridine. This compound is subsequently phosphorylated to produce 5-Iodouridine 5’-monophosphate, which is then converted to its sodium salt form .
Industrial Production Methods
Industrial production methods for 5-Iodouridine 5’-monophosphate sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Iodouridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thio-substituted uridine derivatives, while oxidation reactions can produce oxidized uridine analogs .
科学的研究の応用
5-Iodouridine 5’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleotide analogs and as a reagent in various chemical reactions.
Biology: The compound is used in studies of nucleic acid metabolism and function, as well as in the investigation of enzyme mechanisms.
作用機序
The mechanism of action of 5-Iodouridine 5’-monophosphate sodium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5-position of the uracil ring can disrupt base pairing and hydrogen bonding, leading to the formation of faulty nucleic acids. This can inhibit the replication and transcription of viral and cancerous cells, making the compound a potential therapeutic agent .
類似化合物との比較
Similar Compounds
- 5-Bromouridine 5’-monophosphate sodium salt
- 5-Fluorouridine 5’-monophosphate sodium salt
- 5-Chlorouridine 5’-monophosphate sodium salt
Uniqueness
Compared to these similar compounds, 5-Iodouridine 5’-monophosphate sodium salt has a unique iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens can lead to different reactivity and interactions with biological molecules. This makes 5-Iodouridine 5’-monophosphate sodium salt particularly useful in specific research applications where these unique properties are advantageous .
特性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN2O9P.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLHLNRESGBMZ-HGXRYYEQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN2Na2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)
![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

